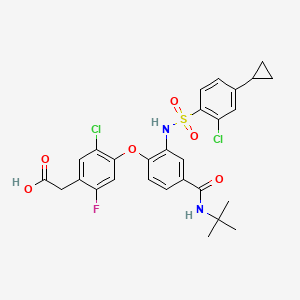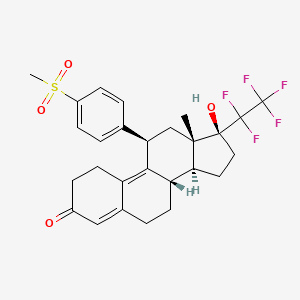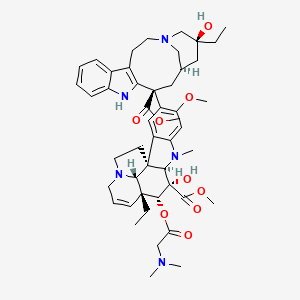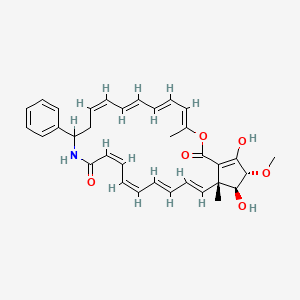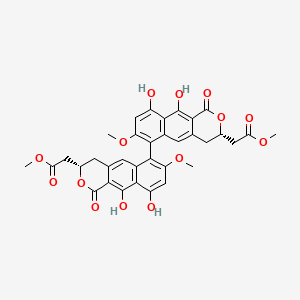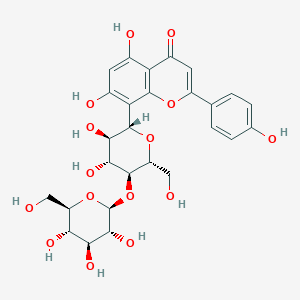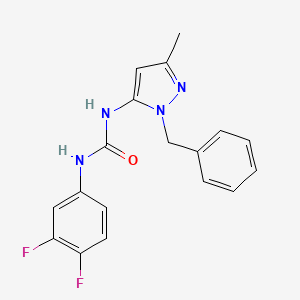
1-(1-Benzyl-3-methyl-1H-pyrazol-5-yl)-3-(3,4-difluorophenyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Typically, the description of a compound includes its IUPAC name, molecular formula, and molecular weight. The IUPAC name you provided suggests that this compound is a urea derivative with a benzyl group and a 3,4-difluorophenyl group attached.
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of the appropriate isocyanate with the corresponding amine. The exact conditions and reagents would depend on the specific functional groups present.Molecular Structure Analysis
The molecular structure can be analyzed using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry. These techniques can provide information about the compound’s molecular geometry, connectivity of atoms, and molecular weight.Chemical Reactions Analysis
The reactivity of this compound would depend on the functional groups present. As a urea derivative, it might undergo reactions typical of carbonyl compounds and amines.Physical And Chemical Properties Analysis
Physical and chemical properties such as melting point, boiling point, solubility, and stability can be determined using various experimental techniques.Wissenschaftliche Forschungsanwendungen
Hydrogel Formation : A related compound, 1-(3-Methyl-1H-pyrazol-5-yl)-3-(3-nitrophenyl)urea, was found to form hydrogels in various acids. These gels' morphology and rheology depend on the anion identity, indicating potential applications in material science where physical properties can be finely tuned (Lloyd & Steed, 2011).
Prostate Cancer Inhibition : Derivatives of 1H-pyrazol-5-ol, including 1-(1H-5-methylbenzimidazol-2-yl)-4-benzyl-3-methyl-1H-pyrazol-5-ol, have shown potential as inhibitors of prostate cancer antigen-1 (PCA-1/ALKBH3), suggesting potential applications in anti-prostate cancer drug development (Nakao et al., 2014).
Molecular Docking and Dynamic Simulations : N′-diphenylmethylidene-5-methyl-1H-pyrazole-3-carbohydrazide, a related compound, has been extensively studied using quantum chemical methods. This research provides insights into the stability, reactivity, and potential biological applications of similar compounds (Pillai et al., 2017).
Antimicrobial Activity : Research on 4-Benzoyl-5-phenyl-1H-pyrazole-3-carbonyl chloride derivatives, which are structurally similar, has shown promising antimicrobial activities against various bacteria and yeasts, indicating potential use in antimicrobial drug development (Korkusuz et al., 2013).
Inhibition of Soluble Epoxide Hydrolase : Ureas containing 1,3,5-trisubstituted pyrazole have demonstrated inhibitory activity with respect to human soluble epoxide hydrolase (sEH), a target for various therapeutic applications (D’yachenko et al., 2019).
Cholesterol O-acyltransferase Inhibition : N-alkyl-N-(heteroaryl-substituted benzyl)-N'-arylurea derivatives have been prepared and evaluated for their ability to inhibit acyl-CoA:cholesterol O-acyltransferase, suggesting applications in cholesterol management (Tanaka et al., 1998).
Safety And Hazards
The safety and hazards associated with a compound depend on its reactivity and biological activity. Material Safety Data Sheets (MSDS) provide information on handling, storage, and disposal of chemicals.
Zukünftige Richtungen
Future research on this compound could involve exploring its potential uses, optimizing its synthesis, studying its reactivity, and investigating its mechanism of action if it is a biologically active compound.
Please consult with a qualified professional or refer to the relevant literature for more specific and detailed information.
Eigenschaften
IUPAC Name |
1-(2-benzyl-5-methylpyrazol-3-yl)-3-(3,4-difluorophenyl)urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16F2N4O/c1-12-9-17(24(23-12)11-13-5-3-2-4-6-13)22-18(25)21-14-7-8-15(19)16(20)10-14/h2-10H,11H2,1H3,(H2,21,22,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRKCJYHCVRFZIW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)NC2=CC(=C(C=C2)F)F)CC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16F2N4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-Benzyl-3-methyl-1H-pyrazol-5-yl)-3-(3,4-difluorophenyl)urea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

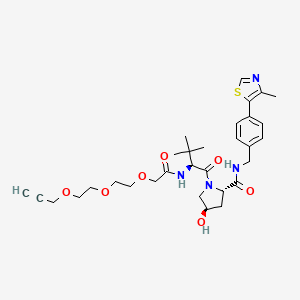
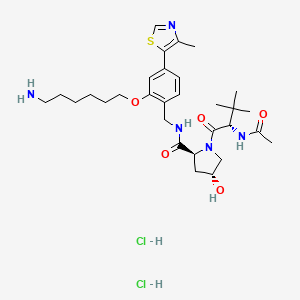
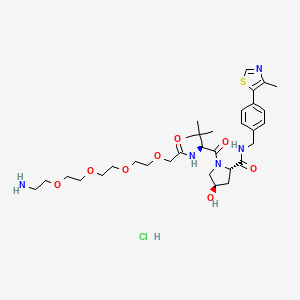
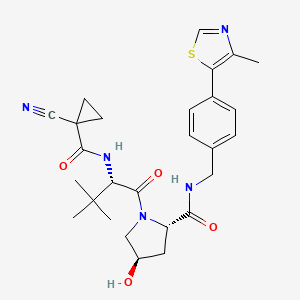
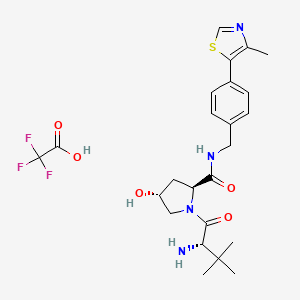
![2-[4-(2-Aminoethoxy)anilino]-8-(2-bicyclo[2.2.1]heptanyl)pyrido[2,3-d]pyrimidin-7-one](/img/structure/B611681.png)

